molecular formula C16H14 B1622837 3,4-Dimethylphenanthrene CAS No. 66291-31-4

3,4-Dimethylphenanthrene

Cat. No.: B1622837
CAS No.: 66291-31-4
M. Wt: 206.28 g/mol
InChI Key: MVKMRUGPOSSXNO-UHFFFAOYSA-N
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Description

3,4-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14. It consists of a phenanthrene backbone with two methyl groups attached at the 3 and 4 positions. This compound is known for its unique structural properties, which include a non-planar configuration due to steric hindrance caused by the methyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenanthrene typically involves a furan/dimethyl-1-naphthyne cycloaddition reaction followed by deoxygenation of the resulting enooxide with trimethylsilyl iodide . This method is efficient and generally applicable for producing various dimethylphenanthrene isomers.

Industrial Production Methods: Industrial production of this compound may involve the Friedel-Crafts cyclization of p-xylene with gamma-butyrolactone or gamma-(2,5-dimethylphenyl)butyric acid via its trifluoromethanesulfonic anhydride derivative . This process results in the formation of a mixture of dimethyl-1-tetralones, which are then further processed to yield the desired dimethylphenanthrene isomer.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylphenanthrene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen to the compound, forming oxides.

    Reduction: Involves the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions:

    Oxidation: Common reagents include chromic acid and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

Scientific Research Applications

3,4-Dimethylphenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenanthrene involves its interaction with molecular targets such as DNA and proteins. It can intercalate between DNA bases, leading to mutations and potential carcinogenic effects. The pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can form adducts with DNA .

Comparison with Similar Compounds

    Phenanthrene: A parent compound with no methyl groups.

    1,4-Dimethylphenanthrene: Another isomer with methyl groups at different positions.

    1-Methylphenanthrene: A mono-methylated derivative.

Uniqueness: 3,4-Dimethylphenanthrene is unique due to its specific methylation pattern, which affects its chemical reactivity and physical properties. The steric hindrance caused by the methyl groups makes it non-planar and influences its packing in the solid state .

Properties

IUPAC Name

3,4-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-7-8-14-10-9-13-5-3-4-6-15(13)16(14)12(11)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKMRUGPOSSXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216504
Record name Phenanthrene, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66291-31-4
Record name Phenanthrene, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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